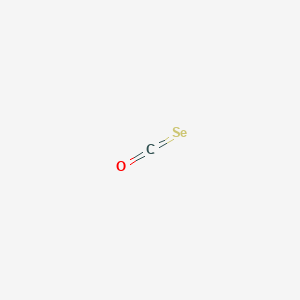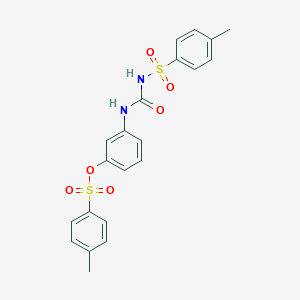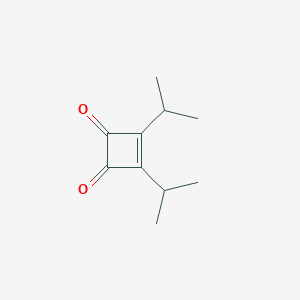
Carbonyl selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyl selenide, also known as selenium carbonyl, is a chemical compound with the formula SeCO. It is a colorless gas with a pungent odor and is highly toxic. This compound is an intermediate in the synthesis of organoselenium compounds and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of carbonyl selenide is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic centers in biological molecules. This reaction can lead to the formation of covalent bonds between this compound and biological molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on various biological systems. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and can modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Carbonyl selenide has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it useful for the synthesis of organothis compound compounds. However, its toxicity and pungent odor make it difficult to handle, requiring specialized equipment and procedures to ensure safety.
Orientations Futures
There are several future directions for research on carbonyl selenide. One area of interest is the development of new methods for the synthesis of organothis compound compounds using this compound. Another area of interest is the investigation of the mechanism of action of this compound and its potential therapeutic applications. Additionally, the toxicity of this compound needs to be further studied to ensure safe handling and use in scientific research.
Méthodes De Synthèse
Carbonyl selenide can be synthesized by the reaction of this compound powder with carbon monoxide gas at high temperatures. The reaction produces a mixture of this compound and this compound dioxide. The mixture is then separated by distillation to obtain pure this compound.
Applications De Recherche Scientifique
Carbonyl selenide is used in various scientific research applications, including the synthesis of organothis compound compounds, which have been found to have potential therapeutic applications. Organothis compound compounds are known for their antioxidant properties and have been studied for their potential use in cancer treatment and prevention.
Propriétés
| 1603-84-5 | |
Formule moléculaire |
COSe |
Poids moléculaire |
106.98 g/mol |
InChI |
InChI=1S/COSe/c2-1-3 |
Clé InChI |
RQZJHKMUYSXABM-UHFFFAOYSA-N |
SMILES |
C(=O)=[Se] |
SMILES canonique |
C(=O)=[Se] |
| 1603-84-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)








![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)


![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)

